Pelargonidin 3-Galactoside

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

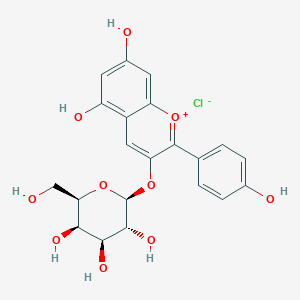

(2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10.ClH/c22-8-16-17(26)18(27)19(28)21(31-16)30-15-7-12-13(25)5-11(24)6-14(12)29-20(15)9-1-3-10(23)4-2-9;/h1-7,16-19,21-22,26-28H,8H2,(H2-,23,24,25);1H/t16-,17+,18+,19-,21-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHGSEFWVUVGGL-QSLGVYCOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34425-22-4 |

Source

|

| Record name | Pelargonidin, 3-galactoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34425-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pelargonidin 3-galactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034425224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PELARGONIDIN 3-GALACTOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UBJ4311737 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Natural Sources of Pelargonidin 3-Galactoside

Abstract

Pelargonidin 3-galactoside is a member of the anthocyanin class of flavonoids, contributing to the vibrant red and orange hues observed in numerous fruits and flowers. Beyond its role as a natural colorant, this glycoside is of significant interest to the scientific and drug development communities for its potent antioxidant properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the principal natural sources of this compound, detailing its distribution in the plant kingdom. We synthesize data from numerous studies to present a quantitative analysis of its concentration in key botanical sources, primarily focusing on berries of the Fragaria and Rubus genera. Furthermore, this guide outlines the established methodologies for the extraction, isolation, and quantification of this compound, providing detailed protocols and workflows essential for researchers. The biosynthetic origins of this compound are also elucidated to provide a complete biochemical context. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development engaged in the study and application of this promising phytochemical.

Introduction to this compound

Anthocyanins are water-soluble pigments responsible for many of the red, purple, and blue colors in the plant kingdom. Their basic structure is the flavylium cation, an aglycone known as an anthocyanidin. When conjugated with sugar moieties, they form anthocyanins. Pelargonidin is one of the most common anthocyanidins, characterized by a hydroxyl group at the 4' position of the B-ring, which imparts a characteristic orange-red hue.[1]

1.1 Chemical Structure and Properties

This compound (C₂₁H₂₁O₁₀⁺) is formed when a galactose molecule is attached to the pelargonidin aglycone at the C3 position.[2] This glycosylation enhances the molecule's stability and water solubility compared to its aglycone form. The presence and type of sugar moiety significantly influence the molecule's color, stability, and biological activity.

1.2 Biological Significance and Potential Applications

Like other anthocyanins, this compound is a potent antioxidant, capable of scavenging free radicals and protecting cells from oxidative stress.[2] This activity is foundational to its potential health benefits. Research has explored the role of pelargonidin glycosides, such as the closely related pelargonidin 3-glucoside, in attenuating symptoms of inflammatory bowel disease and metabolic syndrome in preclinical models.[3] These compounds are being investigated for their anti-inflammatory, cardioprotective, and anti-diabetic properties, making them a subject of intense interest in the development of nutraceuticals and functional foods.[3][4][5][6]

Principal Natural Sources of this compound

This compound, while less common than its glucoside counterpart, is found in a variety of plant species. Its presence is most notably documented in berries, particularly those belonging to the Rosaceae family.

2.1 Distribution in the Plant Kingdom

The primary and most commercially significant sources of pelargonidin glycosides are strawberries (Fragaria × ananassa) and raspberries (Rubus idaeus).[1][2] While pelargonidin 3-glucoside is often the most abundant anthocyanin in strawberries[7][8][9][10], other glycosidic forms, including this compound, have also been identified.[9] Its presence has also been noted in other berries and some flowers, where it contributes to their red pigmentation.[1]

2.2 Detailed Profile of Key Sources

-

Strawberries (Fragaria genus): Cultivated strawberries (Fragaria × ananassa) and wild strawberries (Fragaria vesca) are rich sources of pelargonidin-based anthocyanins.[11][12] The anthocyanin profile is typically dominated by pelargonidin 3-glucoside, which can constitute 60-94% of the total anthocyanin content.[13][14][15] However, other derivatives, including pelargonidin 3-rutinoside and this compound, are also present in smaller quantities.[9][10] The exact concentration is highly dependent on the cultivar, ripening stage, and growing conditions.[7] For instance, in a study of five strawberry cultivars, the concentration of pelargonidin 3-glucoside ranged from approximately 108 to 432 mg/kg of fresh fruit.[7]

-

Raspberries (Rubus genus): Red raspberries (Rubus idaeus) contain a more complex profile of anthocyanins, often dominated by cyanidin glycosides.[16][17][18] However, related pelargonidin glycosides are also consistently detected as minor pigments.[16] Specific varieties of raspberry, such as Rubus rosifolius, have been shown to contain various pelargonidin derivatives, including complex forms like pelargonidin-3-rutinoside-5-malonylglucoside.[19][20][21] Wild raspberries, in particular, have been identified as a source of pelargonidin 3-glucoside, which accounted for over 90% of the total anthocyanin content in one study.[22]

-

Other Sources: Pelargonidin and its glycosides have been reported in pomegranates (Punica granatum), particularly in the flowers[1][4][23], and in trace amounts in the skins of certain red grape varieties like Cabernet Sauvignon and Pinot Noir.[24][25]

2.3 Table 1: Quantitative Data on Pelargonidin Glycosides in Natural Sources

| Botanical Source | Cultivar/Variety | Pelargonidin Glycoside(s) Identified | Concentration Range (mg/100g FW) | Reference(s) |

| Strawberry (Fragaria × ananassa) | 'Marmolada' | Pelargonidin 3-glucoside | 43.2 | [7] |

| Strawberry (Fragaria × ananassa) | 'Raurica' | Pelargonidin 3-glucoside | 10.8 | [7] |

| Strawberry (Fragaria × ananassa) | 'Nyoho' | Pelargonidin 3-glucoside | 66-94% of total anthocyanins | [14][15] |

| Strawberry (Fragaria × ananassa) | North Carolina Genotypes | Pelargonidin 3-glucoside | 0.2 - 69.2 (juice) | [13] |

| Red Raspberry (Rubus idaeus) | Various | Pelargonidin glycosides | Detected as minor pigments | [16] |

| Wild Raspberry (Rubus sp.) | Not Specified | Pelargonidin 3-glucoside | 91.76% of total anthocyanins | [22] |

Note: Data for this compound specifically is often aggregated with other minor pelargonidin glycosides. The table primarily reflects the dominant pelargonidin 3-glucoside, which indicates a high likelihood of co-occurring galactoside forms.

Biosynthesis in Planta

The formation of this compound is a multi-step enzymatic process that begins with the general phenylpropanoid pathway, which produces precursors for a wide array of secondary metabolites, including flavonoids.

3.1 The Phenylpropanoid and Flavonoid Pathways

The pathway starts with the amino acid phenylalanine, which is converted to cinnamic acid and then to p-coumaroyl-CoA. This molecule serves as a key entry point into the flavonoid biosynthesis pathway. Three molecules of malonyl-CoA are condensed with one molecule of p-coumaroyl-CoA by chalcone synthase (CHS) to form naringenin chalcone. Chalcone isomerase (CHI) then converts this to the flavanone, naringenin.

3.2 Key Enzymatic Steps

From naringenin, a series of enzymatic modifications occur:

-

Flavanone 3-hydroxylase (F3H) hydroxylates naringenin to produce dihydrokaempferol.

-

Dihydroflavonol 4-reductase (DFR) reduces dihydrokaempferol to leucopelargonidin.

-

Anthocyanidin synthase (ANS) , also known as leucoanthocyanidin dioxygenase (LDOX), oxidizes leucopelargonidin to form the unstable pelargonidin aglycone.

-

Glycosylation: The final crucial step for stability and solubility is the addition of a sugar moiety. An enzyme, typically a UDP-glycosyltransferase (UGT) such as anthocyanin 3-O-glucosyltransferase (3GT) , transfers a sugar group (in this case, galactose, likely from UDP-galactose) to the 3-hydroxyl position of the pelargonidin aglycone, yielding this compound.[1]

3.3 Figure 1: Simplified Biosynthetic Pathway of this compound

Caption: Simplified enzymatic pathway for the biosynthesis of this compound.

Methodology for Extraction, Isolation, and Quantification

The analysis of this compound from natural sources requires robust and validated methodologies to ensure accurate identification and quantification, while accounting for the inherent instability of anthocyanins.

4.1 Rationale for Method Selection

The choice of extraction solvent is critical. Anthocyanins are polar molecules, but their stability is pH-dependent. Acidified polar solvents, such as methanol or ethanol with a small percentage of acid (e.g., 0.1-1% HCl or formic acid), are standard.[4][26] The acid helps to maintain the flavylium cation form, which is more stable and red-colored, preventing degradation to the colorless chalcone form. Methanol is often preferred for its efficiency in solubilizing anthocyanins from plant tissues.[4] Purification steps, such as solid-phase extraction (SPE), are necessary to remove interfering compounds like sugars, organic acids, and pectins before instrumental analysis.[16]

4.2 Step-by-Step Protocol 1: Extraction and Purification

This protocol is a generalized method adaptable for berry matrices.

-

Sample Preparation: Homogenize 5-10 g of fresh or frozen plant material (e.g., strawberries) in a blender with liquid nitrogen to create a fine powder.

-

Solvent Extraction: Add 50 mL of acidified methanol (Methanol:Water:HCl, 80:20:0.1 v/v/v) to the powdered sample.

-

Maceration: Agitate the mixture on an orbital shaker for 2 hours at 4°C in the dark to prevent light-induced degradation.

-

Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C. Decant and collect the supernatant.

-

Re-extraction: Repeat the extraction process (steps 2-4) on the remaining pellet to ensure exhaustive recovery of anthocyanins. Pool the supernatants.

-

Solvent Evaporation: Concentrate the pooled supernatant using a rotary evaporator at a temperature below 40°C to remove the methanol. The result is a concentrated aqueous extract.

-

Solid-Phase Extraction (SPE) Purification: a. Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of acidified water (0.01% HCl). b. Load the concentrated aqueous extract onto the cartridge. Anthocyanins will adsorb to the C18 stationary phase. c. Wash the cartridge with 10 mL of acidified water to elute polar impurities like sugars and organic acids. d. Elute the purified anthocyanins from the cartridge with 5 mL of acidified methanol.

-

Final Preparation: Evaporate the methanol from the eluate under a stream of nitrogen. Reconstitute the dried extract in a known volume of mobile phase for HPLC analysis.

4.3 Step-by-Step Protocol 2: Analytical Quantification using HPLC-DAD

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is the standard technique for separating and quantifying anthocyanins.[2]

-

Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), a column oven, an autosampler, and a DAD.

-

Mobile Phase:

-

Mobile Phase A: 5% Formic Acid in Water

-

Mobile Phase B: 100% Acetonitrile

-

-

Gradient Elution:

-

0-5 min: 5% B

-

5-25 min: Linear gradient from 5% to 30% B

-

25-30 min: Hold at 30% B

-

30-35 min: Return to 5% B

-

35-40 min: Column re-equilibration at 5% B

-

-

Detection: Monitor at 520 nm, the characteristic absorbance maximum for pelargonidin glycosides.

-

Quantification: Prepare a calibration curve using an authentic standard of this compound. If a commercial standard is unavailable, quantification can be expressed as equivalents of a more common standard, such as Pelargonidin 3-Glucoside or Cyanidin 3-Glucoside.[17]

-

Identification: Peak identification is confirmed by comparing the retention time and UV-Vis spectrum with the authentic standard. For unambiguous identification, especially in complex matrices, coupling the HPLC to a mass spectrometer (LC-MS) is the preferred method.[2][4]

4.4 Figure 2: General Workflow for Analysis of this compound

Caption: General workflow for the extraction and analysis of this compound.

Challenges and Future Directions

A primary challenge in working with this compound is its limited commercial availability as a purified standard, which complicates accurate quantification. Furthermore, its stability is sensitive to pH, light, and temperature, requiring careful handling during extraction and analysis. Future research will likely focus on developing more stable formulations for use in functional foods and pharmaceuticals. Additionally, metabolic engineering in crop plants presents an opportunity to enhance the production of specific, high-value anthocyanins like this compound for targeted health applications.

Conclusion

This compound is a noteworthy anthocyanin with significant antioxidant potential. Its primary natural sources are concentrated in commercially important berries, especially strawberries and raspberries. Understanding the distribution, biosynthesis, and analytical methodologies for this compound is crucial for harnessing its potential. This guide provides a foundational, technically-grounded resource to support ongoing and future research into the applications of this compound in the fields of food science, nutrition, and drug development.

References

-

Barritt, B. H., & Torre, L. C. (n.d.). Fruit Anthocyanin Pigments of Red Raspberry Cultivars. ASHS Journals. Retrieved from [Link]

-

Bajrami, D. (2021). Analysis and Characterization of Anthocyanins in Raspberry fruits (Rubus idaeus L.). ResearchGate. Retrieved from [Link]

-

Sablani, S. S., et al. (2018). Phytochemical properties and antioxidant capacities of commercial raspberry varieties. ResearchGate. Retrieved from [Link]

-

Voca, S., et al. (n.d.). Variation in the Bioactive Compound Content at Three Ripening Stages of Strawberry Fruit. Retrieved from [Link]

-

Dossett, M., Lee, J., & Finn, C. E. (n.d.). Variation in anthocyanins and total phenolics of black raspberry populations. USDA ARS. Retrieved from [Link]

-

Dossett, M., Lee, J., & Finn, C. E. (2012). ANTHOCYANIN CONTENT OF WILD BLACK RASPBERRY GERMPLASM. Acta Horticulturae. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). Pelargonidin-3-O-galactoside Analysis Service. Retrieved from [Link]

-

Wikipedia. (n.d.). Pelargonidin. Retrieved from [Link]

-

Wikipedia. (n.d.). Strawberry. Retrieved from [Link]

-

Gaspar, F., et al. (2022). Fragaria Genus: Chemical Composition and Biological Activities. MDPI. Retrieved from [Link]

-

Maurer, T. R., et al. (2022). Pelargonidin-3-O-glycoside is the major strawberry phytochemical. ResearchGate. Retrieved from [Link]

-

Perkins-Veazie, P., et al. (2025). Anthocyanin Content and Profiles of Strawberry Fruit from North Carolina Genotypes. ResearchGate. Retrieved from [Link]

-

Perkins-Veazie, P., et al. (n.d.). Relating the Anthocyanin Profile of Strawberry to Fruit Color. Southern Region Small Fruit Consortium. Retrieved from [Link]

-

Yoshida, Y., Koyama, N., & Tamura, H. (2002). Color and Anthocyanin Composition of Strawberry Fruit. J-Stage. Retrieved from [Link]

-

Yoshida, Y., Koyama, N., & Tamura, H. (2002). Color and Anthocyanin Composition of Strawberry Fruit: Changes During Fruit Development and Differences among Cultivars, with Special Reference to the Occurrence of Pelargonidin 3-malonylglucoside. J-GLOBAL. Retrieved from [Link]

-

Phenol-Explorer. (n.d.). Showing details for content value of Pelargonidin 3-O-(6''-succinyl-glucoside) in Strawberry, raw. Retrieved from [Link]

-

Atanasov, A. G., et al. (2025). A Review of Botany, Phytochemistry, and Biological Activities of Fragaria vesca and Fragaria viridis Widespread in Kazakhstan. PubMed Central. Retrieved from [Link]

-

Lafarga, T., et al. (2022). Extraction, Quantification and Characterization Techniques for Anthocyanin Compounds in Various Food Matrices—A Review. MDPI. Retrieved from [Link]

-

Yulia, R., et al. (2015). Characterization of pelargonidin compound from raspberry fruit (Rubus rosifolius Sm) with mass spectroscopy method. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Bhaswant, M., et al. (2019). Pelargonidin 3-glucoside-enriched strawberry attenuates symptoms of DSS-induced inflammatory bowel disease and diet-induced metabolic syndrome in rats. PubMed. Retrieved from [Link]

-

Su, H., et al. (2019). Pelargonidin-3-O-glucoside Derived from Wild Raspberry Exerts Antihyperglycemic Effect by Inducing Autophagy and Modulating Gut Microbiota. ACS Publications. Retrieved from [Link]

-

Kumar, A., et al. (2023). Extraction, Isolation, and Characterization of Pelargonidin 3,5-O-Diglucoside Salt from Pomegranate Flowers. Impactfactor. Retrieved from [Link]

-

Su, H., et al. (2020). Pelargonidin-3-O-glucoside Derived from Wild Raspberry Exerts Antihyperglycemic Effect by Inducing Autophagy and Modulating Gut Microbiota. PubMed. Retrieved from [Link]

-

Su, H., et al. (2019). Pelargonidin-3-O-glucoside Derived from Wild Raspberry Exerts Antihyperglycemic Effect by Inducing Autophagy and Modulating Gut Microbiota. ACS Publications. Retrieved from [Link]

-

Phenol-Explorer. (n.d.). Showing all foods in which the polyphenol Pelargonidin 3-O-galactoside is found. Retrieved from [Link]

-

Yulia, R., et al. (2015). Characterization of pelargonidin compound from raspberry fruit (Rubus rosifolius Sm) with mass spectroscopy method. ResearchGate. Retrieved from [Link]

-

Nakabayashi, R., et al. (2021). High-throughput analysis of anthocyanins in horticultural crops using probe electrospray ionization tandem mass spectrometry (PESI/MS/MS). NIH. Retrieved from [Link]

-

da Silva, F. L., et al. (2007). UV-vis spectra of pelargonidin 3-glucoside ( ), cyanidin 3-glucoside.... ResearchGate. Retrieved from [Link]

-

Bouchard, G. E. (2007). Investigation of cyanidin and pelargonidin contents in the genus Fragaria L. UNH Scholars Repository. Retrieved from [Link]

-

He, J., et al. (2025). Mass-spectrometry evidence confirming the presence of pelargonidin-3-O-glucoside in the berry skins of Cabernet Sauvignon and Pinot Noir (Vitis vinifera L.). ResearchGate. Retrieved from [Link]

-

Gaspar, F., et al. (2022). Chemical Composition and Biological Activities of Fragaria Genus. Encyclopedia.pub. Retrieved from [Link]

-

Kumar, A., et al. (2025). Extraction, Isolation, and Characterization of Pelargonidin 3,5-O-Diglucoside Salt from Pomegranate Flowers. ResearchGate. Retrieved from [Link]

- CN106366141A - Method for preparing pelargonidin-3-O-glucoside in separated mode. Google Patents.

-

Vargas, L. J., et al. (2025). Pelargonidin 3-Glucoside Extraction from the Residue from Strawberry Processing (Fragaria X Ananassa). ResearchGate. Retrieved from [Link]

-

He, J., et al. (2011). Mass‐spectrometry evidence confirming the presence of pelargonidin‐3‐O‐glucoside in the berry skins of Cabernet Sauvignon and Pinot Noir (Vitis vinifera L.). Dialnet. Retrieved from [Link]

-

Karlsen, A., et al. (2013). Pelargonidin-3-O-glucoside and its metabolites have modest anti-inflammatory effects in human whole blood cultures. NIH. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Pelargonidin – Knowledge and References. Retrieved from [Link]

-

Yulia, R., et al. (2015). Characterization of pelargonidin compound from raspberry fruit (Rubus rosifolius Sm) with mass spectroscopy method. CABI Digital Library. Retrieved from [Link]

-

Lopes da Silva, F., et al. (2025). Dimeric anthocyanins from strawberry (Fragaria ananassa) consisting of pelargonidin 3-glucoside covalently linked to four flavan-3-ols. ResearchGate. Retrieved from [Link]

Sources

- 1. Pelargonidin - Wikipedia [en.wikipedia.org]

- 2. Pelargonidin-3-O-galactoside Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 3. Pelargonidin 3-glucoside-enriched strawberry attenuates symptoms of DSS-induced inflammatory bowel disease and diet-induced metabolic syndrome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. impactfactor.org [impactfactor.org]

- 5. Pelargonidin-3- O-glucoside Derived from Wild Raspberry Exerts Antihyperglycemic Effect by Inducing Autophagy and Modulating Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Variation in the Bioactive Compound Content at Three Ripening Stages of Strawberry Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Strawberry - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Fragaria Genus: Chemical Composition and Biological Activities | MDPI [mdpi.com]

- 12. A Review of Botany, Phytochemistry, and Biological Activities of Fragaria vesca and Fragaria viridis Widespread in Kazakhstan - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Color and Anthocyanin Composition of Strawberry Fruit : Changes during Fruit Development and Differences among Cultivars, with Special Reference to the Occurrence of Pelargonidin 3-malonylglucoside [jstage.jst.go.jp]

- 15. aminer.org [aminer.org]

- 16. hort [journals.ashs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. jocpr.com [jocpr.com]

- 20. researchgate.net [researchgate.net]

- 21. cabidigitallibrary.org [cabidigitallibrary.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Mass‐spectrometry evidence confirming the presence of pelargonidin‐3‐O‐glucoside in the berry skins of Cabernet Sauvignon and Pinot Noir (Vitis vinifera L.) - Dialnet [dialnet.unirioja.es]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to Pelargonidin 3-Galactoside: From Chemical Structure to Therapeutic Potential

Executive Summary

Pelargonidin 3-galactoside is a naturally occurring anthocyanin, a class of flavonoid pigments responsible for the vibrant red and orange hues in many fruits and flowers. Beyond its role as a natural colorant, this molecule is gaining significant attention within the scientific community for its potent antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the chemical structure, physicochemical properties, biological activities, and analytical methodologies pertinent to this compound. We delve into its natural biosynthesis, stability, and pharmacokinetic profile, while also presenting detailed protocols for its extraction and analysis. The underlying mechanisms of its anti-inflammatory action are explored, highlighting its potential as a lead compound in the development of novel therapeutics for inflammation-driven pathologies.

Chemical Identity and Molecular Structure

This compound belongs to the anthocyanidin-3-O-glycoside subclass of flavonoids.[1] Its core structure consists of the pelargonidin aglycone, a flavylium cation, which is O-glycosidically linked to a galactose moiety at the C3 position.[1] This glycosylation is a critical feature, as it significantly enhances the molecule's stability and water solubility compared to its aglycone form.

The fundamental structure is the 2-phenylchromenylium (flavylium) ion, characterized by two aromatic benzene rings (A and B) and a heterocyclic C ring containing an oxygen atom. The specific hydroxylation pattern on these rings defines it as pelargonidin.

Figure 1: Chemical Structure of this compound.

-

IUPAC Name: 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1λ⁴-chromen-1-ylium[1]

-

CAS Number: 125410-44-8[2]

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. These properties also dictate the selection of appropriate solvent systems for extraction and purification.

| Property | Value | Source |

| Water Solubility | 0.46 g/L | [1] |

| logP (Octanol-Water Partition Coefficient) | 0.67 (ChemAxon) | [1] |

| pKa (Strongest Acidic) | 6.4 (ChemAxon) | [1] |

| Hydrogen Bond Donor Count | 7 | [1] |

| Hydrogen Bond Acceptor Count | 9 | [1] |

| Polar Surface Area | 173.21 Ų | [1] |

| Rotatable Bond Count | 4 | [1] |

Spectroscopic and Analytical Profile

Accurate identification and quantification of this compound rely on a combination of spectroscopic and chromatographic techniques.

UV-Visible Spectroscopy

In acidic methanol, anthocyanins typically exhibit two major absorption peaks. For pelargonidin glycosides, the main peak in the visible region is responsible for their red color and appears around 501-517 nm.[4][5] A second peak is observed in the UV region at approximately 280 nm.[4] These spectral characteristics are fundamental for HPLC with diode-array detection (DAD).

Mass Spectrometry (MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the identification of this compound.[6] In positive ion mode electrospray ionization (ESI), the molecule is detected as its molecular ion [M]⁺ at an m/z corresponding to its monoisotopic mass (~433.11).[2] Tandem MS (MS/MS) experiments are used for structural confirmation, typically showing a characteristic fragmentation pattern where the glycosidic bond is cleaved, yielding the pelargonidin aglycone fragment at m/z 271.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Representative ¹H and ¹³C NMR Data (Based on analogous compounds in CD₃OD)[1][7]

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

|---|---|---|

| Aglycone | ||

| 2 | ~163 | |

| 3 | ~145 | |

| 4 | ~135 | 8.8-9.0 (s) |

| 5 | ~159 | |

| 6 | ~95 | 6.5-6.6 (d) |

| 7 | ~170 | |

| 8 | ~103 | 6.8-6.9 (d) |

| 1' | ~120 | |

| 2', 6' | ~130 | 7.9-8.1 (d) |

| 3', 5' | ~117 | 6.9-7.0 (d) |

| 4' | ~166 | |

| Galactose | ||

| 1'' | ~104 | 5.2-5.4 (d) |

| 2'' | ~71 | 3.6-3.8 (m) |

| 3'' | ~74 | 3.5-3.7 (m) |

| 4'' | ~70 | 3.8-4.0 (m) |

| 5'' | ~78 | 3.7-3.9 (m) |

| 6'' | ~62 | 3.5-3.7 (m) |

Natural Occurrence and Biosynthesis

This compound is found in a variety of plant sources, contributing to their coloration. It has been identified in fruits such as strawberries, raspberries, pomegranates, and gooseberries, as well as in grains like corn and wheat.[1][3][8]

The biosynthesis of this compound is a branch of the well-established flavonoid pathway, originating from the amino acid L-phenylalanine.[2] A series of enzymatic reactions leads to the formation of the pelargonidin aglycone, which is then glycosylated in a final step.

Figure 2: Generalized Biosynthetic Pathway of this compound.

Biological Activity and Mechanism of Action

The therapeutic potential of this compound stems primarily from its antioxidant and anti-inflammatory activities.[6]

Antioxidant Properties

Like other flavonoids, this compound can act as a potent antioxidant. Its structure, rich in hydroxyl groups, allows it to donate electrons and scavenge free radicals, such as reactive oxygen species (ROS).[9] This activity helps protect cells from oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.[10]

Anti-inflammatory Effects

Chronic inflammation is an underlying component of many diseases. Pelargonidin glycosides have demonstrated significant anti-inflammatory effects. Studies on the closely related Pelargonidin-3-O-glucoside (P3G) have shown that its mechanism involves the modulation of key inflammatory signaling pathways. P3G can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response.[11] This is achieved by preventing the degradation of its inhibitor, IκB-α. Furthermore, P3G has been shown to reduce the phosphorylation of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family, which also plays a crucial role in inflammation.[11] Some studies also show it can modestly increase the production of the anti-inflammatory cytokine IL-10.[4][12]

Figure 3: Proposed Anti-Inflammatory Mechanism of Pelargonidin Glycosides.

Pharmacokinetics and Metabolism

The bioavailability of anthocyanins is a critical factor for their in vivo efficacy. Following oral ingestion, Pelargonidin-3-glucoside (a close analogue) is metabolized, with the major metabolite detected in plasma being a pelargonidin-O-glucuronide.[13][14] The peak plasma concentration (Cmax) of this metabolite is reached approximately 1.1 hours after ingestion.[14] Urinary excretion data suggests that a small percentage (around 1%) of the ingested anthocyanin is absorbed and excreted.[3][13] The presence of fats, such as cream, can delay the time to reach peak plasma concentration (tmax), likely by slowing gastric emptying.[13][14]

Stability and Degradation Profile

Anthocyanins are relatively unstable molecules, and their stability is influenced by several factors, including pH, temperature, light, oxygen, and enzymatic activity.[4] Pelargonidin glycosides generally show the greatest stability in acidic conditions (pH < 3.5). As the pH increases, the flavylium cation undergoes hydration and tautomeric transformations, leading to colorless or degraded forms.[5][15] The presence of oxygen is a major factor in degradation, which occurs much more slowly under anaerobic conditions.[5][15] High temperatures and exposure to ultrasound can also accelerate degradation, which typically follows first-order kinetics.[4]

Methodologies for Isolation and Analysis

Obtaining high-purity this compound for research purposes requires a multi-step isolation and purification strategy.

Experimental Protocol: Extraction and Purification from Strawberries

This protocol is adapted from established methods for isolating pelargonidin glycosides from strawberries.[10]

-

Sample Preparation: Obtain fresh or frozen strawberries. Lyophilize (freeze-dry) the material to remove water and grind into a fine powder.

-

Initial Extraction: Macerate the strawberry powder in an acidified methanol solution (e.g., 0.1% HCl in methanol) at a 1:10 solid-to-solvent ratio. Perform the extraction at 4°C for 24 hours with gentle agitation, protected from light.

-

Filtration and Concentration: Filter the extract through cheesecloth and then a 0.45 µm filter to remove solid debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Solid Phase Extraction (SPE):

-

Equilibrate an AB-8 macroporous resin column with deionized water.

-

Load the concentrated extract onto the column.

-

Wash the column with deionized water to remove sugars and other polar impurities.

-

Elute the anthocyanin fraction with an acidified ethanol solution (e.g., 60% ethanol with 0.1% HCl).

-

Collect the colored eluate and concentrate it via rotary evaporation.

-

-

Chromatographic Purification:

-

For high-purity isolation, employ preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC).[10]

-

HPLC Conditions: Use a C18 column with a gradient elution system, typically involving acidified water (Mobile Phase A) and acidified acetonitrile or methanol (Mobile Phase B).

-

Monitor the eluate at ~510 nm and collect the fraction corresponding to this compound.

-

-

Final Product: Lyophilize the purified fraction to obtain this compound as a dark red, amorphous powder. Verify purity using analytical HPLC-DAD and LC-MS.

Figure 4: Experimental Workflow for Extraction and Purification.

Applications in Research and Drug Development

The compelling biological activities of this compound position it as a valuable molecule for further investigation:

-

Nutraceuticals: As a component of many berries, it contributes to the health benefits associated with fruit consumption. Purified extracts could be used in functional foods and dietary supplements.

-

Pharmacological Research: It serves as a lead compound for investigating the role of anthocyanins in mitigating inflammatory diseases, such as arthritis, inflammatory bowel disease, and neuroinflammation.[9]

-

Cardioprotective Agent: Its antioxidant and anti-inflammatory properties suggest potential applications in preventing or treating cardiovascular diseases.

-

Natural Colorant: It is a safe and effective natural alternative to synthetic red food dyes.

Conclusion

This compound is a multifaceted anthocyanin with significant scientific and commercial potential. Its well-defined chemical structure, coupled with potent antioxidant and anti-inflammatory activities, makes it a prime candidate for research in nutrition, pharmacology, and drug development. A thorough understanding of its physicochemical properties, stability, and pharmacokinetics is essential for harnessing its full therapeutic potential. The methodologies outlined in this guide provide a robust framework for the isolation, characterization, and evaluation of this promising natural compound. Future research should focus on clinical trials to validate its efficacy in human health and disease.

References

-

Duarte, C., et al. (2018). Molecular mechanism of action of Pelargonidin-3-O-glucoside, the main anthocyanin responsible for the anti-inflammatory effect of strawberry fruits. Food Chemistry, 247, 56-65.

-

FooDB. (2019). Showing Compound this compound (FDB011785). FooDB Database.

-

Karlsen, A., et al. (2017). Pelargonidin-3-O-glucoside and its metabolites have modest anti-inflammatory effects in human whole blood cultures. Nutrition Research, 46, 88-95.

-

PubChem. Pelargonidin 3-O-galactoside. National Center for Biotechnology Information.

-

MtoZ Biolabs. Pelargonidin-3-O-galactoside Analysis Service. MtoZ Biolabs.

-

Mullen, W., et al. (2008). Bioavailability of Pelargonidin-3-O-glucoside and Its Metabolites in Humans Following the Ingestion of Strawberries with and without Cream. Journal of Agricultural and Food Chemistry, 56(3), 713-719.

-

Royal Society of Chemistry. (2018). Electronic Supplementary Material (ESI) for Chemical Communications. Royal Society of Chemistry.

-

Zhang, Z., et al. (2018). An effective method for preparation of high-purity pelargonidin-3-O-glucoside from strawberry and its protective effect on cellular oxidative stress. Food Chemistry, 240, 1314-1321.

-

Google Patents. (2017). CN106366141A - Method for preparing pelargonidin-3-O-glucoside in separated mode.

-

Wang, H., et al. (2016). Stability, Antioxidant Capacity and Degradation Kinetics of Pelargonidin-3-glucoside Exposed to Ultrasound Power at Low Temperature. Molecules, 21(11), 1478.

-

Sivakumaran, A., et al. (2022). Structural Activity and HAD Inhibition Efficiency of Pelargonidin and Its Glucoside—A Theoretical Approach. Molecules, 27(22), 8031.

-

Wikipedia. Pelargonidin. Wikimedia Foundation.

-

ResearchGate. (2018). Molecular mechanism of action of Pelargonidin-3- O -glucoside, the main anthocyanin responsible for the anti-inflammatory effect of Strawberry fruits. ResearchGate.

-

PubChem. Pelargonidin 3-O-galactoside ion. National Center for Biotechnology Information.

-

Li, T., et al. (2024). Microwave-assisted deep eutectic solvent extraction and macroporous resin purification of anthocyanins from Purple-heart Radish: Process optimization, structural characterization and quantitative analysis. Food Chemistry, 441, 138299.

-

Rivas-Gonzalo, J.C., et al. (2007). Stability of Pelargonidin 3-glucoside in Model Solutions in the Presence and Absence of Flavanols. Journal of Food Science, 72(1), C001-C008.

-

Felgines, C., et al. (2008). Bioavailability of pelargonidin-3-O-glucoside and its metabolites in humans following the ingestion of strawberries with and without cream. Journal of Agricultural and Food Chemistry, 56(3), 713-9.

-

Santos-Buelga, C., et al. (2007). Stability of Pelargonidin 3-glucoside in Model Solutions in the Presence and Absence of Flavanols. ResearchGate.

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Pelargonidin 3-O-galactoside | C21H21O10+ | CID 12302249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pelargonidin-3-O-glucoside and its metabolites have modest anti-inflammatory effects in human whole blood cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pelargonidin - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. 353. Experiments on the synthesis of anthocyanins. Part XXV. This compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Structural Activity and HAD Inhibition Efficiency of Pelargonidin and Its Glucoside—A Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An effective method for preparation of high-purity pelargonidin-3-O-glucoside from strawberry and its protective effect on cellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular mechanism of action of Pelargonidin-3-O-glucoside, the main anthocyanin responsible for the anti-inflammatory effect of strawberry fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pelargonidin conjugates biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. CN106366141A - Method for preparing pelargonidin-3-O-glucoside in separated mode - Google Patents [patents.google.com]

- 15. Microwave-assisted deep eutectic solvent extraction and macroporous resin purification of anthocyanins from Purple-heart Radish: Process optimization, structural characterization and quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Molecular Architecture of Red and Orange Hues

An In-depth Technical Guide to the Biosynthesis of Pelargonidin Glycosides in Plants

Pelargonidin glycosides are a class of anthocyanins, water-soluble pigments responsible for many of the orange, pink, and red colors observed in the flowers and fruits of countless plant species.[1][2] As members of the broader flavonoid family, they are synthesized via the phenylpropanoid pathway.[3] Beyond their critical role in attracting pollinators and seed dispersers, pelargonidin glycosides are of significant interest to researchers and drug development professionals due to their antioxidant properties and potential health benefits.[1][4]

This guide provides a detailed exploration of the core biosynthetic pathway leading to pelargonidin glycosides, the regulatory networks governing their production, and the robust experimental methodologies employed to investigate and engineer this pathway. The narrative is grounded in the principle of causality, explaining not just the steps, but the scientific reasoning that validates our understanding and guides future research.

The Core Biosynthetic Pathway: From Phenylalanine to Pelargonidin-3-O-Glucoside

The assembly of pelargonidin glycosides is a multi-step enzymatic cascade that can be broadly divided into the general phenylpropanoid pathway, the flavonoid-specific pathway, and subsequent modification reactions. The foundational pathway culminates in the synthesis of pelargonidin-3-O-glucoside, the most common and simplest pelargonidin derivative.

The journey begins with the amino acid phenylalanine. A series of enzymes, including Phenylalanine Ammonia-Lyase (PAL) , Cinnamate 4-Hydroxylase (C4H) , and 4-Coumarate:CoA Ligase (4CL) , convert phenylalanine into p-Coumaroyl-CoA, the entry point into the flavonoid pathway.[5]

From here, a dedicated suite of enzymes constructs the characteristic flavonoid skeleton and refines it to produce pelargonidin:

-

Chalcone Synthase (CHS): As the first committed enzyme in flavonoid biosynthesis, CHS catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin chalcone.[6][7] This reaction is a critical control point for the entire pathway.

-

Chalcone Isomerase (CHI): Naringenin chalcone is rapidly isomerized by CHI to form the flavanone, naringenin. This cyclization step is crucial for creating the three-ring structure that defines flavonoids.[6][8]

-

Flavanone 3-Hydroxylase (F3H): F3H, a 2-oxoglutarate-dependent dioxygenase, hydroxylates naringenin at the 3-position of the C-ring to produce dihydrokaempferol (DHK).[8][9] DHK is a key branch-point intermediate; its fate determines whether the cell produces flavonols or anthocyanins.[10]

-

Dihydroflavonol 4-Reductase (DFR): DFR reduces the 4-keto group of DHK to a hydroxyl group, yielding leucopelargonidin. The substrate specificity of the DFR enzyme is a critical determinant of anthocyanin type. A DFR that efficiently uses DHK is essential for pelargonidin production.[7][9]

-

Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX): ANS catalyzes the oxidation and dehydration of leucopelargonidin to form the unstable colored anthocyanidin, pelargonidin.[7][9]

-

UDP-Glucose:Flavonoid 3-O-Glucosyltransferase (UFGT or 3GT): To stabilize the reactive pelargonidin aglycone, UFGT transfers a glucose moiety from UDP-glucose to the 3-hydroxyl group. This glycosylation step yields the stable, water-soluble pigment, pelargonidin-3-O-glucoside.[11]

The following diagram illustrates the core enzymatic steps from p-Coumaroyl-CoA to the final stable pigment.

Caption: Core biosynthesis pathway of Pelargonidin-3-O-glucoside.

Structural Diversification: Late-Stage Modifications

The core pathway produces pelargonidin-3-O-glucoside, but plants generate a wide array of derivatives through subsequent modifications. These "late-stage" reactions, catalyzed by various transferase enzymes, enhance pigment stability, solubility, and color.[12]

-

Glycosylation: Additional sugar moieties can be added to the anthocyanin core. For instance, Anthocyanin 5-O-glucosyltransferase (5GT) adds a glucose molecule to the 5-position, a common modification that increases stability.[12]

-

Acylation: The attachment of acyl groups (e.g., malonyl, p-coumaroyl) to the sugar moieties significantly impacts color and stability. Malonylation often enhances water solubility and aids in vacuolar transport, while acylation with hydroxycinnamic acids can shift the color towards blue hues (a bathochromic shift).[12][13]

| Enzyme Class | Gene Example (A. thaliana) | Function | Effect on Product |

| Chalcone Synthase | TT4 | Condenses p-Coumaroyl-CoA and Malonyl-CoA | Forms the chalcone backbone |

| Chalcone Isomerase | TT5 | Cyclizes chalcone to flavanone | Creates the core flavonoid structure |

| Flavanone 3-Hydroxylase | TT6 | Hydroxylates naringenin | Produces dihydrokaempferol (DHK) |

| Dihydroflavonol 4-Reductase | TT3 | Reduces DHK | Produces leucopelargonidin |

| Anthocyanidin Synthase | LDOX / TT18 | Oxidizes leucopelargonidin | Produces the colored pelargonidin aglycone |

| 3-O-Glucosyltransferase | At3GT | Adds glucose to the 3-position | Stabilizes pelargonidin, forming the glucoside |

Regulatory Architecture: The MBW Complex

The biosynthesis of pelargonidin glycosides is tightly controlled at the transcriptional level. The expression of the structural genes (CHS, DFR, ANS, etc.) is primarily orchestrated by a conserved protein complex known as the MBW complex.[1][9] This complex consists of three types of transcription factors:

-

R2R3-MYB: These proteins provide specificity by binding to the promoters of target structural genes. Specific MYB activators are known to upregulate the entire anthocyanin pathway.[1][14]

-

basic Helix-Loop-Helix (bHLH): These transcription factors act as partners for the MYB proteins.

-

WD40 Repeat (WDR): These proteins serve as a scaffold, stabilizing the interaction between the MYB and bHLH components.[15]

Activation of this complex, often triggered by developmental cues or environmental stimuli like light and low temperature, initiates the coordinated transcription of pathway genes, leading to pigment accumulation.[7][16]

Field-Proven Methodologies for Pathway Analysis

Elucidating and validating the function of genes within the pelargonidin pathway requires a multi-faceted approach. As a Senior Application Scientist, the emphasis is on self-validating systems where genetic, metabolic, and transcriptional data converge to support a functional hypothesis.

Gene Function Validation: Agrobacterium-mediated Transient Expression

The causality behind choosing a transient assay lies in its speed and efficiency for high-throughput functional screening. Unlike stable transformation, which can take months, agroinfiltration provides results within days, making it ideal for testing candidate genes identified from transcriptomic or co-expression analyses.[17][18][19]

Protocol: Agroinfiltration in Nicotiana benthamiana

-

Construct Preparation: Clone the full-length coding sequence of the candidate gene (e.g., a putative DFR) into a plant expression vector (e.g., pEAQ-HT-DEST1) under the control of a strong constitutive promoter (e.g., CaMV 35S).

-

Agrobacterium Transformation: Transform the expression construct into a suitable Agrobacterium tumefaciens strain (e.g., GV3101). Plate on selective YEP media with appropriate antibiotics and incubate at 28°C for 2 days.[20]

-

Culture Preparation: Inoculate a single colony into 5 mL of liquid YEP medium with antibiotics. Grow overnight at 28°C with shaking.

-

Infiltration Buffer Preparation: Pellet the bacteria by centrifugation (e.g., 4000 x g for 10 min). Resuspend the pellet in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 200 µM acetosyringone) to a final optical density (OD₆₀₀) of 0.5-0.8.[19] Acetosyringone is critical as it induces the virulence genes required for T-DNA transfer.

-

Infiltration: Using a 1 mL needleless syringe, gently press against the abaxial (lower) side of a young, fully expanded N. benthamiana leaf and infiltrate the bacterial suspension into the leaf airspace. Infiltrate a control vector (e.g., expressing GUS or GFP) into a different spot on the same leaf.

-

Incubation and Observation: Keep the plants under standard growth conditions for 3-5 days. A functional gene involved in anthocyanin biosynthesis will often lead to visible pigment accumulation at the infiltration site.

Metabolite Profiling: HPLC-qTOF-MS/MS

To confirm the identity of the produced pigments and quantify their accumulation, High-Performance Liquid Chromatography coupled with Mass Spectrometry is the gold standard. This choice is driven by the need for high sensitivity, accurate mass measurement for compound identification, and fragmentation data (MS/MS) for structural elucidation.[21]

Protocol: Anthocyanin Extraction and Analysis

-

Sample Preparation: Flash-freeze approximately 100 mg of infiltrated leaf tissue (or control tissue) in liquid nitrogen and grind to a fine powder.

-

Extraction: Add 1 mL of extraction solvent (e.g., methanol with 1% HCl or formic acid) to the powdered tissue.[22] The acidified alcohol efficiently extracts anthocyanins while preventing their degradation.

-

Purification: Vortex the sample and incubate at 4°C in the dark for 1-2 hours. Centrifuge at high speed (e.g., 13,000 x g for 15 min) to pellet debris. Transfer the supernatant to a new tube. For cleaner samples, the extract can be passed through a C18 SPE cartridge.

-

HPLC Separation: Inject the filtered extract onto a C18 reverse-phase HPLC column. Use a gradient elution program with two mobile phases: A (e.g., water with 0.1% formic acid) and B (e.g., acetonitrile with 0.1% formic acid). A typical gradient might run from 5% B to 40% B over 30 minutes.

-

MS Detection and Analysis: Analyze the eluent using a Quadrupole Time-of-Flight (qTOF) mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Full Scan (MS1): Acquire data over a mass range of m/z 100-1200 to detect all ions. Pelargonidin-3-O-glucoside will appear at an m/z of [M+H]⁺ ≈ 433.11.

-

Tandem MS (MS/MS): Fragment the parent ion of interest (m/z 433.11). The characteristic fragmentation pattern will show a loss of the glucose moiety (162 Da), resulting in a major fragment ion at m/z 271.06, corresponding to the pelargonidin aglycone.[23] This confirms the compound's identity.

-

Transcriptional Analysis: Quantitative Real-Time PCR (qRT-PCR)

To link pigment accumulation with the regulation of specific genes, qRT-PCR is an essential tool. It allows for the precise quantification of mRNA levels of biosynthetic and regulatory genes. This method is chosen to validate findings from broader transcriptomic studies (like RNA-Seq) and to analyze gene expression in response to specific treatments or developmental stages.[14][24]

Protocol: Gene Expression Analysis

-

RNA Extraction: Extract total RNA from ~100 mg of plant tissue using a commercial kit (e.g., RNeasy Plant Mini Kit) or a CTAB-based protocol. Treat with DNase I to remove genomic DNA contamination.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Primer Design: Design gene-specific primers for the target genes (e.g., CHS, DFR, ANS) and at least one stable reference gene (e.g., Actin or Ubiquitin) for normalization. Primers should amplify a product of 100-200 bp.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers. A typical thermal cycling protocol is: 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 30 s.[14]

-

Data Analysis: Determine the quantification cycle (Cq) for each sample. Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the reference gene.[14] This will reveal whether the accumulation of pelargonidin glycosides correlates with an upregulation of the biosynthetic genes.

Conclusion and Future Directions

The biosynthesis of pelargonidin glycosides is a well-defined yet elegantly regulated metabolic pathway. Our understanding is built upon a foundation of genetic, biochemical, and analytical evidence, with each experimental choice designed to provide specific, verifiable insights. The core enzymatic machinery is largely conserved, while the regulatory MBW complex provides the nuanced control that dictates the timing and location of pigment production.

Future research will continue to unravel the complexities of pathway regulation, including the roles of competing metabolic fluxes and the mechanisms of pigment transport and storage. For drug development and crop improvement, the focus lies in metabolic engineering. By leveraging the tools described herein—from transient expression for rapid gene testing to precise metabolite profiling—scientists can now rationally design strategies to enhance the production of these valuable compounds, modify color profiles in horticultural crops, and harness their health-promoting benefits.

References

-

Using Gene Expression to Study Specialized Metabolism—A Practical Guide. (n.d.). Frontiers. Retrieved January 12, 2026, from [Link]

-

Goossens, A., Hakkinen, S. T., Laakso, I., Seppanen-Laakso, T., Biondi, S., De Sutter, V., Lammertyn, F., Nuutila, A. M., Soderlund, H., Zabeo, F., Inze, D., & Oksman-Caldentey, K. M. (2003). A functional genomics approach toward the understanding of secondary metabolism in plant cells. Proceedings of the National Academy of Sciences, 100(14), 8595-8600. [Link]

-

Levisson, M., Kildegaard, K. R., & Nielsen, J. (2018). Engineering de novo anthocyanin production in Saccharomyces cerevisiae. Metabolic Engineering, 45, 108-117. [Link]

-

Mishra, B., & Joshi, R. K. (2024). Gene Co-expression Network Analysis to Mine Genes Involved in Plant Secondary Metabolite Biosynthesis and Regulation. Methods in Molecular Biology, 2788, 171-193. [Link]

-

Yadav, M., & Singh, S. K. (2023). Anthocyanins: a comprehensive review on biosynthesis, structural diversity, and industrial applications. Natural Product Research, 1-21. [Link]

-

pelargonidin conjugates biosynthesis. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Burbulis, I. E., & Winkel-Shirley, B. (1999). Interactions among enzymes of the Arabidopsis flavonoid biosynthetic pathway. Proceedings of the National Academy of Sciences, 96(22), 12929-12934. [Link]

-

Griesser, M., Hoffmann, T., Bellido, M. L., Rosati, C., Fink, B., Kurtzer, R., Holzapfel, B., Schwab, W., & Forche, A. (2008). Redirection of Flavonoid Biosynthesis through the Down-Regulation of an Anthocyanidin Glucosyltransferase in Ripening Strawberry Fruit. Plant Physiology, 146(4), 1528-1539. [Link]

-

Kang, H. G., & Lee, S. Y. (2013). Transient Expression Assay by Agroinfiltration of Leaves. In Arabidopsis Protocols (pp. 195-202). Humana Press. [Link]

-

Biosynthesis of anthocyanidins: cyanidin, pelargonidin and delphinidin. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Ullah, A., & Nisar, M. (2022). Biosynthesis and regulation of anthocyanin pathway genes. Applied Microbiology and Biotechnology, 106(5-6), 1783-1798. [Link]

-

Liu, Y., Tikunov, Y., Schouten, R. E., Marcelis, L. F. M., Visser, R. G. F., & Bovy, A. (2018). Anthocyanin Biosynthesis and Degradation Mechanisms in Solanaceous Vegetables: A Review. Frontiers in Chemistry, 6, 52. [Link]

-

Zhao, K., Zhang, Q., Wang, Y., Wei, Q., & Wang, Y. (2025). Advances in the biosynthesis and regulatory mechanisms of anthocyanins in horticultural plants: a comprehensive review. Tropical Plants, 4, e010. [Link]

-

Sun, X., Zhang, Q., & Zhou, H. (2021). Anthocyanins: from biosynthesis regulation to crop improvement. Journal of Experimental Botany, 72(21), 7183-7200. [Link]

-

Vergish, S., Chern, M., & Ronald, P. (2024). Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay. Bio-protocol, 14(10), e4987. [Link]

-

Global gene expression and secondary metabolite changes in Arabidopsis thaliana ABI4 over-expression lines. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Kumar, S., & Pandey, A. K. (2013). Flavonoid Biosynthetic Pathway: Genetics and Biochemistry. Biosciences Biotechnology Research Asia, 10(2), 535-543. [Link]

-

Vergish, S., Chern, M., & Ronald, P. (2024). Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay. Bio-protocol, 14(10), e4987. [Link]

-

Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves. (2024). protocols.io. Retrieved January 12, 2026, from [Link]

-

Wang, Y., Chen, S., & Yu, O. (2023). Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review. Molecules, 28(20), 7179. [Link]

-

Li, J. F., Chung, T., & Vierstra, R. D. (2020). A Highly Efficient Agrobacterium-Mediated Method for Transient Gene Expression and Functional Studies in Multiple Plant Species. Plant Communications, 1(1), 100028. [Link]

-

Nabavi, S. M., Samec, D., Tomczyk, M., Milella, L., Russo, D., Habtemariam, S., Suntar, I., Rastrelli, L., Daglia, M., Xiao, J., & Nabavi, S. F. (2020). The Flavonoid Biosynthesis Network in Plants. Molecules, 25(24), 5902. [Link]

-

Jende-Strid, B. (1993). Genetic Control of Flavonoid Biosynthesis in Barley. Hereditas, 119(2), 187-204. [Link]

-

Enzymes Associated with Biosynthesis of Flavonoids. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Kim, J. H., Lee, J. H., Baek, S. A., Lee, J. R., & Kim, C. S. (2023). Metabolic profiling and expression analysis of key genetic factors in the biosynthetic pathways of antioxidant metabolites in mungbean sprouts. Frontiers in Plant Science, 14, 1195657. [Link]

-

Wang, Y., & Lu, J. (2021). High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Tandem Mass Spectrometry-Based Profiling Reveals Anthocyanin Profile Alterations in Berries of Hybrid Muscadine Variety FLH 13-11 in Two Continuous Cropping Seasons. Molecules, 26(16), 4991. [Link]

-

EC 2.3.1.172. (n.d.). ExplorEnz. Retrieved January 12, 2026, from [Link]

-

Kumar, V., & Kumar, S. (2023). Elucidating the Role of Pelargonidin-3-O-Glucoside on C1QL3, CYBB, and CYTIP Involved in Glucose Metabolism: An In Silico Approach. Cureus, 15(8), e44299. [Link]

-

GO:0033487 pelargonidin 3-O-glucoside biosynthetic process. (n.d.). OakMine PM1N. Retrieved January 12, 2026, from [Link]

-

Li, H., Wang, Y., Wang, C., Li, X., Yao, Z., Ye, Z., & Yang, Y. (2023). Omics Analysis Unveils the Pathway Involved in the Anthocyanin Biosynthesis in Tomato Seedling and Fruits. International Journal of Molecular Sciences, 24(10), 8690. [Link]

-

LC-MS Peak list of pelargonidin 3,5-O-diglucoside HCL. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Anthocyanin biosynthesis - Homo sapiens (human). (n.d.). KEGG PATHWAY. Retrieved January 12, 2026, from [Link]

-

Bridle, P., & Timberlake, C. F. (1997). Anthocyanins as natural food colours—selected aspects. Food Chemistry, 58(1-2), 103-109. [Link]

-

Jaakola, L., Määttä, K., Pirttilä, A. M., Törrönen, R., Kärenlampi, S., & Hohtola, A. (2002). Expression of Genes Involved in Anthocyanin Biosynthesis in Relation to Anthocyanin, Proanthocyanidin, and Flavonol Levels during Bilberry Fruit Development. Plant Physiology, 130(2), 729-739. [Link]

-

Flavonoid biosynthesis. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

Abdel-Sattar, E., El-Mekkawy, S., El-Domiaty, M., & El-Sherei, M. M. (2022). A comparative UPLC-orbitrap-MS-based metabolite profiling of three Pelargonium species cultivated in Egypt. Scientific Reports, 12(1), 1-13. [Link]

-

The anthocyanin biosynthesis pathway showing structural genes and... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

HPLC profile of anthocyanins. 1. Pelargonidin 3,5-di-O-glucoside; 2.... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Structural characterization of cyanidin-3,5-diglucoside and pelargonidin-3,5-diglucoside anthocyanins: Multidimensional fragmentation pathways using high performance liquid chromatography-electrospray ionization-ion trap-time of flight mass spectrometry. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]_

-

Wang, Y., Liu, Y., Zhang, C., & Zhang, Y. (2022). Acetylated pelargonidin-3-O-glucoside exhibits promising thermostability, lipophilicity, and protectivity against oxidative damage by activating the Nrf2/ARE pathway. Food & Function, 13(16), 8435-8447. [Link]

-

Metabolomic and transcriptomic analyses reveal the key pathways and candidate genes related to anthocyanin biosynthesis in purple- and red-fleshed potatoes. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Anthocyanin Extraction Method and Sample Preparation Affect Anthocyanin Yield of Strawberries. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Transcriptomic Analysis of the Anthocyanin Biosynthetic Pathway Reveals the Molecular Mechanism Associated with Purple Color Formation in Dendrobium Nestor. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Pang, Y., Peel, G. J., Wright, E., Wang, Z., & Dixon, R. A. (2007). Biosynthesis and Genetic Regulation of Proanthocyanidins in Plants. Molecules, 12(8), 1631-1650. [Link]

Sources

- 1. Frontiers | Anthocyanin Biosynthesis and Degradation Mechanisms in Solanaceous Vegetables: A Review [frontiersin.org]

- 2. KEGG PATHWAY: rn00942 [genome.jp]

- 3. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]

- 4. Elucidating the Role of Pelargonidin-3-O-Glucoside on C1QL3, CYBB, and CYTIP Involved in Glucose Metabolism: An In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Flavonoid Biosynthetic Pathway: Genetics and Biochemistry – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 9. maxapress.com [maxapress.com]

- 10. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pelargonidin conjugates biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Acetylated pelargonidin-3-O-glucoside exhibits promising thermostability, lipophilicity, and protectivity against oxidative damage by activating the Nrf2/ARE pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

- 14. Omics Analysis Unveils the Pathway Involved in the Anthocyanin Biosynthesis in Tomato Seedling and Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Using Gene Expression to Study Specialized Metabolism—A Practical Guide [frontiersin.org]

- 18. Transient Expression Assay by Agroinfiltration of Leaves | Springer Nature Experiments [experiments.springernature.com]

- 19. A Highly Efficient Agrobacterium-Mediated Method for Transient Gene Expression and Functional Studies in Multiple Plant Species - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. scispace.com [scispace.com]

- 23. researchgate.net [researchgate.net]

- 24. Frontiers | Metabolic profiling and expression analysis of key genetic factors in the biosynthetic pathways of antioxidant metabolites in mungbean sprouts [frontiersin.org]

A Technical Guide to the Antioxidant Capacity of Pelargonidin 3-Galactoside: Mechanisms, Assays, and Cellular Effects

Executive Summary

Pelargonidin 3-galactoside, a member of the anthocyanin class of flavonoids, is a natural pigment responsible for the vibrant red and orange hues in many fruits and flowers.[1][2] Beyond its aesthetic role, this molecule possesses significant antioxidant properties, making it a compound of high interest for applications in nutraceuticals, functional foods, and therapeutics.[3] This technical guide provides an in-depth exploration of the antioxidant capacity of this compound and its closely related analogue, Pelargonidin 3-glucoside, which is more extensively studied. We will dissect its structure-activity relationship, detail validated protocols for quantifying its antioxidant potential through both chemical and cell-based assays, and examine its bioavailability and influence on cellular defense pathways. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to rigorously evaluate and harness the antioxidant potential of this promising natural compound.

The Chemical Basis of Antioxidant Activity

The antioxidant prowess of this compound is intrinsically linked to its molecular structure. Like other anthocyanidins, it features a C6-C3-C6 flavonoid backbone. Its capacity to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) stems from several key structural features.[4]

-

Hydroxyl Groups: The hydroxyl (-OH) groups, particularly on the B-ring, are the primary sites of radical scavenging.[5] They can readily donate a hydrogen atom to neutralize highly reactive free radicals, a mechanism known as Hydrogen Atom Transfer (HAT).

-

Conjugated System: The extensive system of conjugated double bonds across the three-ring structure allows for the delocalization and stabilization of the unpaired electron that remains after hydrogen donation. This structural feature is crucial for the Single Electron Transfer (SET) mechanism of antioxidant action.[4][5]

-

Glycosylation: The galactose moiety at the C3 position enhances the molecule's stability and water solubility compared to its aglycone form, pelargonidin.[5] While the core antioxidant activity resides in the aglycone, the sugar group modulates its physicochemical properties, which can influence its bioavailability and interaction with cellular components.

Theoretical studies, including quantum chemical calculations, have substantiated that the B-ring is a prominent electron donor, making it a favorable site for radical scavenging.[5] The relatively low energy gap between its frontier molecular orbitals further indicates its high reactivity towards free radicals.[5]

Caption: Antioxidant mechanisms of this compound.

Methodologies for Assessing Antioxidant Capacity: In Vitro Assays

A comprehensive evaluation of antioxidant capacity requires a multi-assay approach, as different methods reflect distinct antioxidant mechanisms (HAT vs. SET).[4] Here, we detail protocols for the most common and robust in vitro assays.

DPPH (2,2-Diphenyl-1-Picrylhydrazyl) Radical Scavenging Assay

This SET-based assay measures the capacity of an antioxidant to reduce the stable DPPH radical.[6] The reduction of DPPH is visually apparent as a color change from violet to yellow, which is quantified spectrophotometrically.[6][7]

Causality Behind Experimental Choices: The DPPH assay is selected for its simplicity, speed, and reliability for initial screening.[8] Using an organic solvent like methanol or ethanol is necessary because the DPPH radical is not water-soluble.[7] An incubation period of 30 minutes in the dark is critical to allow the reaction to reach completion while preventing light-induced degradation of the DPPH radical.[7][9]

Experimental Protocol:

-

Reagent Preparation:

-

DPPH Stock Solution (1 mM): Dissolve 39.4 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.

-

DPPH Working Solution (~125 µM): Dilute the stock solution with methanol to obtain an absorbance of 1.0 ± 0.2 at 517 nm.[7][9]

-

Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions (e.g., 1 to 250 µg/mL).

-

Positive Control: Prepare a series of dilutions of a known antioxidant such as Trolox or Quercetin.[10]

-

-

Assay Procedure (96-well plate format):

-

Measurement & Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.[10][11]

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

Plot the % Inhibition against the sample concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[9]

-

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay is a classic HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[4][12] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Causality Behind Experimental Choices: ORAC is chosen because it utilizes a biologically relevant radical source (peroxyl radicals) and its quantification is based on a complete reaction kinetic, providing a more comprehensive measure of antioxidant function than endpoint assays.[4] Trolox, a water-soluble vitamin E analog, is used as the standard because it acts via the same HAT mechanism, allowing for a direct and meaningful comparison.[12][13] The assay is run at 37°C to mimic physiological temperature.[14][15]

Experimental Protocol:

-

Reagent Preparation:

-

Assay Buffer: 75 mM Potassium Phosphate Buffer (pH 7.4).

-

Fluorescein Probe (1X Working Solution): Prepare a working solution of fluorescein (e.g., ~8.4 x 10⁻⁸ M) in the assay buffer.[16]

-

AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) Radical Initiator: Prepare fresh daily in assay buffer.

-

Trolox Standard: Prepare a stock solution and a series of dilutions (e.g., 0-100 µM) in assay buffer.

-

Sample Preparation: Prepare a series of dilutions of this compound in assay buffer.

-

-

Assay Procedure (96-well black plate):

-

Measurement & Analysis:

-

Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multichannel pipette or plate reader's injector.[14][15]

-

Immediately begin kinetic reading of fluorescence using a microplate reader (Excitation: ~485 nm, Emission: ~520 nm) at 37°C.[15] Record readings every 1-2 minutes for at least 60 minutes.[15]

-

Calculate the Area Under the Curve (AUC) for each sample.

-

Calculate the Net AUC: Net AUC = AUC_sample - AUC_blank.

-

Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

-

Determine the ORAC value of the sample by comparing its Net AUC to the Trolox standard curve. Results are expressed as µmol of Trolox Equivalents (TE) per gram or mole of the sample.[13]

-

| Assay | Principle | Radical Source | Measurement | Result Expression |

| DPPH | Single Electron Transfer (SET)[4] | DPPH• (stable, non-physiological)[4] | Endpoint Absorbance (517 nm)[6] | IC50 (µg/mL or µM)[9] |

| ORAC | Hydrogen Atom Transfer (HAT)[4] | Peroxyl Radical (AAPH-derived)[12] | Kinetic Fluorescence Decay | µmol Trolox Equivalents (TE) |

| FRAP | Single Electron Transfer (SET)[4] | Fe³⁺-TPTZ complex[6] | Endpoint Absorbance (593 nm)[17] | µmol Fe²⁺ Equivalents |

Table 1: Comparison of common in vitro antioxidant capacity assays.

Cellular Antioxidant Activity (CAA) and Biological Relevance

While in vitro assays are essential for chemical screening, they lack biological complexity. Cellular assays are a critical next step to evaluate an antioxidant's ability to function in a physiological context, accounting for factors like cell uptake, metabolism, and interaction with endogenous antioxidant systems.[4]

Pelargonidin 3-glucoside (Pg3G), a close structural analog, has been shown to significantly inhibit H₂O₂-induced ROS generation, prevent the depletion of the key endogenous antioxidant glutathione (GSH), and protect against mitochondrial dysfunction in HepG2 cells.[18] This demonstrates a direct protective effect against cellular oxidative stress.[18]

Mechanism of Action: The Nrf2/ARE Signaling Pathway

A key mechanism by which pelargonidin glycosides exert their protective effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[19][20] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or activators like pelargonidin compounds, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCLC), the rate-limiting enzyme in glutathione synthesis.[19]

An acetylated derivative of Pelargonidin 3-glucoside was found to be a more potent activator of the Nrf2/ARE pathway than its parent compound, leading to enhanced expression of HO-1 and GCLC and superior protection against oxidative damage.[19] This highlights that even minor structural modifications can significantly impact biological activity.

Caption: Activation of the Nrf2/ARE antioxidant pathway.

Bioavailability and Metabolism: From Ingestion to Action

The therapeutic efficacy of any dietary antioxidant is contingent upon its bioavailability—the fraction of the ingested compound that reaches systemic circulation and target tissues. Anthocyanins, in general, have relatively low bioavailability.[6]

Studies on Pelargonidin 3-glucoside reveal that it is absorbed and appears in human plasma, although largely in metabolized forms.[21][22] After ingestion of strawberries, the main circulating metabolite is a pelargonidin-O-glucuronide, which reaches a peak plasma concentration of around 274 nmol/L after about an hour.[22][23] Other metabolites include pelargonidin sulfate and smaller amounts of the parent glucoside and its aglycone.[21]

The sugar moiety plays a role in bioavailability. A study comparing Pelargonidin 3-rutinoside (Pg3R) and Pelargonidin 3-glucoside (Pg3G) found that the bioavailability of Pg3R (1.13%) was fourfold higher than that of Pg3G (0.28%).[24][25] This suggests that the nature of the glycosylation can significantly influence absorption and metabolic fate.[25] It is crucial for researchers to consider not only the parent compound but also its primary metabolites, as they may contribute to the overall biological effects observed in vivo.[26]

Caption: Comprehensive workflow for assessing antioxidant capacity.

Conclusion and Future Directions